molecular formula C11H13ClO3 B8400602 gamma-(p-Methoxyphenoxy)butyric acid chloride

gamma-(p-Methoxyphenoxy)butyric acid chloride

Cat. No. B8400602
M. Wt: 228.67 g/mol
InChI Key: QFJOKEFUILPSFY-UHFFFAOYSA-N
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Patent
US05403811

Procedure details

Benzene (70.0 cc) and 14.0 grams of γ-(p-methoxyphenoxy)butyric acid were agitated with water cooling and 5.74 cc of thionyl chloride was added dropwise. Subsequently, the mixture was agitated for 10 minutes at an internal temperature of 60° C. After the reaction had been completed, the reaction mixture was cooled and transferred to a separate flask and the solvent and excess thionyl chloride were removed in a rotary evaporator. γ-(p-Methoxyphenoxy)butyric acid chloride was obtained as white crystals.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5.74 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[CH3:7][O:8][C:9]1[CH:21]=[CH:20][C:12]([O:13][CH2:14][CH2:15][CH2:16][C:17](O)=[O:18])=[CH:11][CH:10]=1.S(Cl)([Cl:24])=O>O>[CH3:7][O:8][C:9]1[CH:21]=[CH:20][C:12]([O:13][CH2:14][CH2:15][CH2:16][C:17]([Cl:24])=[O:18])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
14 g
Type
reactant
Smiles
COC1=CC=C(OCCCC(=O)O)C=C1
Name
Quantity
5.74 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Subsequently, the mixture was agitated for 10 minutes at an internal temperature of 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
transferred to a separate flask
CUSTOM
Type
CUSTOM
Details
the solvent and excess thionyl chloride were removed in a rotary evaporator

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(OCCCC(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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